Methyl 2-methoxy-4-methyl-3-nitrobenzoate
Overview
Description
Methyl 2-methoxy-4-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, featuring a nitro group, a methoxy group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4-methyl-3-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 2-methoxy-4-methylbenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Hydrolysis: Aqueous sodium hydroxide for basic hydrolysis or hydrochloric acid for acidic hydrolysis.
Major Products Formed
Reduction: Methyl 2-methoxy-4-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-Methoxy-4-methyl-3-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-methoxy-4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates, which can further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-4-nitrobenzoate: Similar structure but differs in the position of the methoxy group.
Methyl 2-methyl-3-nitrobenzoate: Lacks the methoxy group.
Methyl 4-methoxy-3-nitrobenzoate: Similar structure but differs in the position of the nitro group
Uniqueness
Methyl 2-methoxy-4-methyl-3-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
methyl 2-methoxy-4-methyl-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6-4-5-7(10(12)16-3)9(15-2)8(6)11(13)14/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSZJKBSTXPNLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270128 | |
Record name | Methyl 2-methoxy-4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24279-20-7 | |
Record name | Methyl 2-methoxy-4-methyl-3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24279-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxy-4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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